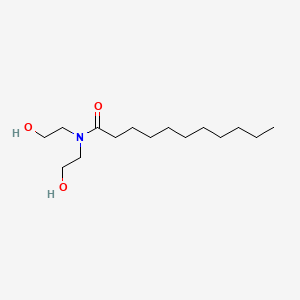

N,N-Bis(2-hydroxyethyl)undecanamide

説明

BenchChem offers high-quality N,N-Bis(2-hydroxyethyl)undecanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Bis(2-hydroxyethyl)undecanamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

45233-61-2 |

|---|---|

分子式 |

C15H31NO3 |

分子量 |

273.41 g/mol |

IUPAC名 |

N,N-bis(2-hydroxyethyl)undecanamide |

InChI |

InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-9-10-15(19)16(11-13-17)12-14-18/h17-18H,2-14H2,1H3 |

InChIキー |

ZDJBDLYSTNLOIW-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCC(=O)N(CCO)CCO |

製品の起源 |

United States |

Synthesis Pathways for N,N-Bis(2-hydroxyethyl)undecanamide: An In-Depth Technical Guide

Executive Summary

N,N-Bis(2-hydroxyethyl)undecanamide (commonly referred to as undecanoic acid diethanolamide) is a specialized nonionic surfactant and alkanolamide. Synthesized from an undecanoyl-chain donor and diethanolamine (DEA), this C11-lipid derivative possesses a unique hydrophilic-lipophilic balance (HLB). It is highly valued in formulation science as an emulsifying agent, foam stabilizer, and potential lipid-based drug delivery excipient[1].

This whitepaper provides an authoritative, mechanistic breakdown of the synthesis pathways for N,N-Bis(2-hydroxyethyl)undecanamide. By examining the causality behind experimental design—specifically the thermodynamic and kinetic controls governing amidation—this guide equips researchers with self-validating protocols to achieve high-purity yields while mitigating common side reactions.

Mechanistic Pathways and Reaction Logic

The synthesis of fatty acid diethanolamides is fundamentally an amidation reaction. However, because DEA is a bifunctional molecule containing one secondary amine and two primary hydroxyl groups, the reaction is highly susceptible to chemoselectivity issues. The choice of the acyl donor dictates the reaction kinetics, thermodynamic equilibrium, and byproduct profile.

The Three Primary Acyl Donors

-

Methyl Undecanoate (Base-Catalyzed Aminolysis): This is the preferred method for high-purity synthesis. By utilizing a base catalyst like sodium methoxide (CH 3 ONa), the nucleophilicity of the amine is enhanced relative to the hydroxyl groups. This allows the reaction to proceed at milder temperatures (70–90 °C), strictly favoring N-acylation over O-acylation[2]. The byproduct, methanol, is volatile and can be continuously removed to drive the reaction forward via Le Chatelier's principle[3].

-

Undecanoic Acid (Direct Thermal Amidation): The industrial baseline method. It requires high temperatures (150–180 °C) to continuously evaporate the water byproduct[4]. However, the extreme heat often leads to thermodynamic over-condensation, producing ester-amines and ester-amides as impurities[2].

-

Undecanoyl Chloride (Schotten-Baumann Synthesis): The most rapid and selective method, utilizing an acid chloride under basic conditions at room temperature. While it yields high purity, the generation of corrosive HCl (neutralized into chloride salts) and the high cost of acyl chlorides limit its use to small-scale pharmaceutical synthesis[5].

Logical Workflow of Synthesis Pathways

Caption: Reaction pathways for N,N-Bis(2-hydroxyethyl)undecanamide synthesis and their byproducts.

Causality in Experimental Design (E-E-A-T Focus)

To achieve a self-validating experimental system, researchers must understand why specific parameters are chosen:

-

Why 70–80 °C for Aminolysis? At temperatures exceeding 100 °C, the hydroxyl groups of DEA gain sufficient activation energy to attack the ester carbonyl, leading to O-acylation (esterification)[2]. Keeping the temperature strictly between 70–80 °C ensures the reaction remains under kinetic control, where the more nucleophilic secondary amine outcompetes the hydroxyls.

-

The Role of Agitation: Amidation is a liquid-phase reaction where mass transfer is critical. Operating an anchor agitator at 500 rpm ensures a homogeneous reaction mixture, preventing localized concentration gradients that could stall the reaction kinetics[2].

-

In Situ Methanol Removal: The aminolysis reaction is reversible. If methanol is allowed to accumulate, the reaction reaches a premature equilibrium. Applying a mild vacuum continuously strips the volatile methanol from the liquid phase, forcing the equilibrium toward the target amide[3].

Step-by-Step Experimental Methodologies

Protocol A: Base-Catalyzed Aminolysis of Methyl Undecanoate (Recommended)

This protocol is optimized for high-purity laboratory and pilot-scale synthesis, minimizing over-condensation byproducts[2].

Reagents:

-

Methyl undecanoate: 1.0 molar equivalent

-

Diethanolamine (DEA): 1.05 molar equivalents (slight excess to ensure complete ester conversion)

-

Sodium methoxide (CH 3 ONa) solution: 1% w/w relative to total reactant mass

Step-by-Step Workflow:

-

Reactant Charging: Add the methyl undecanoate and DEA to a jacketed glass reactor equipped with a 500 rpm anchor agitator, a short-path distillation head, and a vacuum adapter[2].

-

Catalyst Introduction: Add the 1% w/w CH 3 ONa catalyst solution to the mixture[2].

-

Inert Atmosphere: Flush the headspace with nitrogen gas for 10 minutes to displace oxygen, preventing the oxidative degradation of DEA at elevated temperatures[6].

-

Thermal Activation: Heat the reaction mixture to a strict 75–80 °C[2]. Do not exceed 90 °C to prevent the formation of amino-ester byproducts.

-

Equilibrium Shifting: Apply a mild vacuum (approx. 200–300 mbar) to continuously distill off the methanol byproduct[3].

-

In-Process Monitoring: Monitor the reaction progress via GC-FID or TLC by tracking the disappearance of the methyl undecanoate peak. The reaction typically reaches >95% conversion within 4–6 hours.

-

Quenching and Workup: Cool the mixture to 40 °C. Neutralize the basic catalyst by adding an equimolar amount of citric acid or passing the mixture through a weak acidic ion-exchange resin. Filter the final product to isolate N,N-Bis(2-hydroxyethyl)undecanamide.

Protocol B: Acid Chloride Synthesis (Schotten-Baumann)

Optimized for rapid, small-scale synthesis where absolute chemoselectivity is required without thermal stress[5].

Step-by-Step Workflow:

-

Preparation: Dissolve 1.05 equivalents of DEA and 1.2 equivalents of triethylamine (TEA, acting as an HCl scavenger) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Thermal Control: Immerse the flask in an ice bath to maintain 0 °C.

-

Acyl Addition: Slowly add 1.0 equivalent of undecanoyl chloride dropwise via an addition funnel over 30 minutes. The reaction is highly exothermic.

-

Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

-

Workup: Transfer to a separatory funnel. Wash the organic layer successively with 1M HCl (to remove unreacted DEA and TEA), saturated NaHCO 3 , and brine. Dry over anhydrous Na 2 SO 4 , filter, and evaporate the DCM in vacuo to yield the pure amide.

Quantitative Data & Yield Analysis

The following table summarizes the operational parameters, thermodynamic controls, and expected outcomes of the three primary synthesis routes.

| Synthesis Route | Acyl Donor | Operating Temp. | Catalyst / Reagent | Primary Byproduct | Chemoselectivity (N- vs O-Acylation) | Typical Yield |

| Ester Aminolysis | Methyl Undecanoate | 70–90 °C | Sodium Methoxide (1% w/w) | Methanol (Volatile) | High (Kinetic Control) | 90–95% |

| Direct Amidation | Undecanoic Acid | 150–180 °C | None (or Al 2 O 3 ) | Water | Low (Thermodynamic Control) | 75–85% |

| Schotten-Baumann | Undecanoyl Chloride | 0–25 °C | Triethylamine (TEA) | Chloride Salts | Very High (Fast Kinetics) | 95–98% |

Conclusion

The synthesis of N,N-Bis(2-hydroxyethyl)undecanamide requires a rigorous understanding of reaction kinetics and thermodynamic equilibrium. While direct amidation remains an industrial staple due to cheap raw materials, it suffers from poor chemoselectivity. For researchers and drug development professionals requiring high-purity excipients, the base-catalyzed aminolysis of methyl undecanoate is the superior pathway. By strictly controlling the temperature (70–80 °C) and continuously removing the methanol byproduct, researchers can establish a self-validating, high-yield synthetic protocol.

References

-

Amidation Reaction System: Kinetic Studies and Improvement by Product Removal PubMed Central (PMC) URL:[Link]

-

Synthesis and Production Technology of Horse Dea Surfactant by Amidation of Horse Fatty Acids with Diethanolamine Scientific Research Publishing (SCIRP) URL:[Link]

- Method of producing diethanolamides of fatty acids (Patent RU2637121C1)

Sources

- 1. Cocamide DEA - Wikipedia [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Production Technology of Horse Dea Surfactant by Amidation of Horse Fatty Acids with Diethanolamine [scirp.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

Engineering the Homologous Series of N,N-Bis(2-hydroxyethyl) Fatty Acid Amides: Synthesis, Physicochemical Dynamics, and Pharmaceutical Applications

Executive Summary

The homologous series of N,N-Bis(2-hydroxyethyl) fatty acid amides—commonly referred to as fatty acid diethanolamides (FADs)—represents a highly versatile class of nonionic surfactants. Characterized by a hydrophobic aliphatic tail and a hydrophilic diethanolamine headgroup, these compounds are critical excipients in formulation science. As a Senior Application Scientist, understanding the deterministic relationship between the alkyl chain length, micellar thermodynamics, and biological interaction is paramount. This whitepaper provides an in-depth technical analysis of FAD synthesis, their physicochemical behavior, and their advanced applications in transdermal drug delivery and endocannabinoid system modulation.

Chemical Architecture & Physicochemical Dynamics

The fundamental structure of an FAD is defined by the formula R-CO-N(CH₂CH₂OH)₂ , where 'R' represents a fatty acid hydrocarbon chain ranging from C8 to C18. The physicochemical behavior of these molecules is strictly governed by the hydrophobic effect.

Causality in Micellization: As the alkyl chain length increases, the free energy penalty of keeping the hydrophobic tail in an aqueous environment increases. To minimize this thermodynamic instability, the molecules self-assemble into micelles at progressively lower concentrations. Consequently, the Critical Micelle Concentration (CMC) is inversely proportional to the carbon chain length. For formulation scientists, selecting a longer-chain FAD (e.g., Lauroyl diethanolamide) means achieving emulsion stability at significantly lower surfactant concentrations, thereby reducing the risk of excipient-induced toxicity in pharmaceutical preparations.

Table 1: Physicochemical Properties of the FAD Homologous Series

| Homolog | Carbon Chain | Molecular Weight ( g/mol ) | Critical Micelle Concentration (mM) | Primary Pharmaceutical Application |

| Octanoyl diethanolamide | C8:0 | 231.33 | 1.45 | Aqueous Solubilizer |

| Decanoyl diethanolamide | C10:0 | 259.39 | 1.10 | Wetting Agent / Dispersant |

| Lauroyl diethanolamide | C12:0 | 287.44 | 0.63 | Foam Stabilizer / Emulsifier |

| Oleamide DEA | C18:1 | 369.59 | < 0.10 | Transdermal Permeation Enhancer |

Data supported by biocatalytic synthesis and tensiometry studies on diethanolamide surfactants [2].

Advanced Synthesis Methodologies

Historically, industrial amidation relied on homogeneous catalysts (e.g., sodium methoxide), which suffer from severe drawbacks: they trigger unwanted saponification (soap formation) and require exhaustive downstream purification. To bypass these limitations, modern synthesis employs heterogeneous catalysis.

Causality of Catalyst Selection: Utilizing Zinc-doped Calcium Oxide (Zn-doped CaO) nanospheroids provides a distinct mechanistic advantage. The Zn dopant enhances the Lewis acidity of the CaO crystal lattice. This localized positive charge strongly coordinates with the ester carbonyl oxygen of the triglyceride feedstock, increasing the electrophilicity of the carbonyl carbon. This facilitates rapid nucleophilic attack by the nitrogen lone pair of diethanolamine (DEA) without cleaving the ester into a free fatty acid salt [1].

Workflow for the heterogeneous catalytic synthesis of fatty acid diethanolamides.

Experimental Protocol: One-Pot Solvent-Free Aminolysis

This protocol is designed as a self-validating system to ensure high-purity yield.

-

Reactant Preparation: Weigh the triglyceride feedstock and DEA at a 1:5 molar ratio. Rationale: The stoichiometric excess of DEA drives the equilibrium toward complete amidation and suppresses the formation of ester-amine byproducts.

-

Catalyst Integration: Disperse 4 wt% Zn-doped CaO nanospheroids into the mixture.

-

Reaction Execution: Heat the reactor to 90 °C under continuous magnetic stirring (600 rpm) for exactly 30 minutes. The solvent-free environment maximizes collision frequency between the activated carbonyls and the amine.

-

Product Isolation: Centrifuge the crude mixture at 4000 rpm for 10 minutes. The heterogeneous catalyst will pellet at the bottom, allowing for easy decantation and recycling (up to 6 cycles with >95% yield). Wash the supernatant with a 10% aqueous NaCl solution to partition out unreacted DEA, then dry the organic layer over anhydrous Na₂SO₄.

-

Self-Validating Quality Control (FTIR): Subject the purified product to Fourier-transform infrared spectroscopy. The synthesis is validated as successful only when the ester carbonyl stretch at 1739 cm⁻¹ is completely eradicated, replaced by a dominant amide carbonyl peak at 1617 cm⁻¹ and a broad O-H/N-H stretch at 3406 cm⁻¹[1].

Pharmaceutical Applications: Transdermal Drug Delivery

Beyond basic emulsification, specific unsaturated FADs, such as Oleamide DEA (derived from C18:1 oleic acid), function as highly potent transdermal permeation enhancers in topical drug delivery systems [3].

Mechanistic Causality: The stratum corneum (the outermost layer of the epidermis) is composed of highly ordered, crystalline lipid lamellae that act as a formidable barrier to Active Pharmaceutical Ingredients (APIs). Oleamide DEA possesses a cis-double bond at the C9 position. This geometric configuration creates a rigid steric "kink" in the hydrophobic tail. When Oleamide DEA partitions into the stratum corneum, this kink physically disrupts the tight packing of the endogenous ceramides and cholesterol. This disruption induces a phase transition from a gel to a liquid-crystalline state, creating "micro free space" (lipid fluidization) that drastically lowers the diffusional resistance for co-administered drugs [4].

Mechanism of stratum corneum lipid fluidization by unsaturated FADs.

Biological Interactions: Endocannabinoid System Modulation

While traditionally viewed as inert excipients, FADs share profound structural homology with endogenous signaling lipids, specifically fatty acid ethanolamides like Anandamide (N-arachidonoylethanolamine, AEA) and Palmitoylethanolamide (PEA).

Enzymatic Causality: Anandamide is a primary endogenous agonist for the Cannabinoid receptors (CB1 and CB2) but has a very short half-life due to rapid degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH). Because N,N-Bis(2-hydroxyethyl) fatty acid amides possess a nearly identical lipid tail and a highly similar amide headgroup, they can act as competitive substrates or inhibitors at the FAAH active site. By occupying the catalytic cleft of FAAH, FAD analogs prevent the hydrolysis of endogenous anandamide. This localized elevation of endocannabinoid tone results in prolonged CB receptor activation, presenting a novel therapeutic vector for developing localized analgesics and anti-inflammatory agents without the psychoactive side effects associated with direct CB1 agonists.

Modulation of the endocannabinoid system via FAAH inhibition by FAD analogs.

References

- Title: One-Pot Solvent-Free Synthesis of N,N-Bis(2-Hydroxyethyl)

- Title: Biocatalytic Synthesis of Diethanolamide Surfactants Under Mild Reaction Conditions Source: Archīum Ateneo URL

- Title: Qualitative Tier 2 Assessment - Amides, Tall Oils Fatty, N,N-Bis(Hydroxyethyl)

- Title: Transdermal Penetration Enhancer and Their Uses (KR20140145969A)

The Surfactant and Emulsifying Dynamics of N,N-Bis(2-hydroxyethyl)undecanamide: A Technical Guide for Formulation Scientists

Executive Summary

In the realm of pharmaceutical formulation and advanced cosmetics, surfactant selection is not merely a mixing exercise; it is an exercise in thermodynamic control. N,N-Bis(2-hydroxyethyl)undecanamide (commonly known as Undecanamide DEA or undecanoic acid diethanolamide) is a nonionic alkanolamide surfactant that offers exceptional interfacial manipulation capabilities. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in emulsion stabilization, and self-validating experimental protocols for evaluating its critical micelle concentration (CMC) and emulsifying efficacy.

Chemical Identity & Molecular Architecture

Undecanamide DEA is synthesized via the amidation of undecanoic acid with diethanolamine. As a nonionic surfactant, its performance is driven by the balance between its hydrophobic aliphatic tail and its hydrophilic diethanolamine head.

Causality in Molecular Design: Why choose a diethanolamide over a monoethanolamide? The presence of two hydroxyl groups in the diethanolamine head drastically increases the molecule's hydration sphere. This extensive hydrogen-bonding network provides superior steric hindrance, preventing droplet coalescence when deployed at the oil-water interface. Furthermore, the amide linkage is chemically stable across a broad pH range, preventing hydrolysis in acidic or alkaline formulations—a critical advantage over ester-based surfactants.

Table 1: Physicochemical Properties

| Physicochemical Property | Value | Source / Validation |

| IUPAC Name | N,N-bis(2-hydroxyethyl)undecanamide | Computed by Lexichem TK[1] |

| CAS Registry Numbers | 45233-61-2 / 68155-06-6 | ChemIDplus / ECHA[1][2] |

| Molecular Formula | C₁₅H₃₁NO₃ | PubChem 2.2[1] |

| Molecular Weight | 273.41 g/mol | PubChem 2.2[1] |

| Density | ~0.959 g/cm³ | GuideChem[2] |

| Boiling Point | 492.5 °C (at 760 mmHg) | GuideChem[2] |

| Estimated HLB | ~5.5 - 7.5 (W/O Emulsifier) | Extrapolated from Alkanolamides[3] |

(Data supported by 1 and2 databases).

Interfacial Dynamics: Emulsification & Solubilization

The emulsifying power of Undecanamide DEA is dictated by its Hydrophilic-Lipophilic Balance (HLB). Alkanolamides typically exhibit HLB values between 5.0 and 9.0, positioning them as excellent water-in-oil (W/O) emulsifiers or potent co-surfactants in oil-in-water (O/W) systems[3].

When introduced into a biphasic system, the C11 undecyl chain anchors into the lipophilic phase, while the diethanolamine head extends into the aqueous phase. This orientation lowers the interfacial tension and creates a physical barrier against droplet aggregation.

Logical relationship of Undecanamide DEA structural components in emulsion stabilization.

Experimental Methodologies: Self-Validating Systems

To guarantee reproducibility and scientific integrity, formulation scientists must employ self-validating experimental designs. The following protocols detail the exact methodologies required to evaluate the surfactant properties of Undecanamide DEA.

Protocol 1: Critical Micelle Concentration (CMC) Determination via Tensiometry

Objective: To identify the concentration at which Undecanamide DEA forms micelles, dictating its efficiency as a solubilizer for hydrophobic Active Pharmaceutical Ingredients (APIs)[4].

Step-by-Step Methodology:

-

Serial Dilution: Prepare a concentration gradient of Undecanamide DEA in ultra-pure water ranging from 0.1 mM to 10 mM.

-

Equilibration (Critical Step): Incubate the solutions at 25°C for 24 hours.

-

Causality: Surfactants with longer alkyl chains require significant time to diffuse to the air-water interface. Premature measurement yields artificially high surface tension values, leading to an inaccurate CMC calculation.

-

-

Tensiometry: Measure the surface tension of each solution using a Du Noüy ring tensiometer. Ensure the platinum ring is flamed between measurements to remove organic residues.

-

Isotherm Plotting: Plot the surface tension (mN/m) against the logarithm of the surfactant concentration (Log[C]).

-

CMC Identification: Identify the inflection point where the surface tension ceases to drop and plateaus. This is the CMC.

-

Self-Validation Check: If the surface tension continues to drift downward post-CMC, it indicates either insufficient equilibration time or the presence of unreacted fatty acid impurities.

-

Step-by-step experimental workflow for determining Critical Micelle Concentration (CMC).

Protocol 2: Emulsion Formulation and Accelerated Stability Testing

Objective: To formulate a stable emulsion using Undecanamide DEA and validate its kinetic stability against thermodynamic failure (creaming, flocculation, or coalescence).

Step-by-Step Methodology:

-

Phase Preparation: Heat the aqueous phase and the lipid phase (containing 2-5% Undecanamide DEA) separately to 70°C.

-

Causality: Heating ensures the surfactant is above its Krafft temperature, preventing crystallization and ensuring fluid integration at the interface.

-

-

Homogenization: Slowly add the aqueous phase to the lipid phase under high-shear mixing (10,000 RPM) for 5 minutes.

-

Cooling Phase: Gradually cool the emulsion to 25°C under continuous, low-shear stirring to solidify the interfacial film.

-

Accelerated Stress Testing (Centrifugation): Subject the emulsion to centrifugation at 3,000 x g for 30 minutes.

-

Causality: Centrifugation simulates months of gravitational stress in minutes. If the steric hindrance provided by the diethanolamine head is insufficient, the droplets will coalesce, and phase separation will be visually evident.

-

-

Thermal Cycling: Subject the surviving emulsion to freeze-thaw cycles (-4°C to 40°C) to validate the elasticity of the surfactant film.

Self-validating workflow for emulsion formulation and accelerated kinetic stability testing.

Applications in Drug Development

In pharmaceutical development, Undecanamide DEA serves a dual purpose. First, its ability to form robust micelles above the CMC makes it an excellent solubilizer for Class II and Class IV drugs (low solubility) in the Biopharmaceutics Classification System (BCS). Second, the undecyl chain acts as a penetration enhancer in topical and transdermal formulations by temporarily disrupting the lipid bilayer of the stratum corneum, facilitating the transit of the API.

By mastering the thermodynamic properties and interfacial behaviors of N,N-Bis(2-hydroxyethyl)undecanamide, formulation scientists can engineer highly stable, bioavailable, and cosmetically elegant delivery systems.

References

-

PubChem. "N,N-bis(2-hydroxyethyl)undecanamide | C15H31NO3 | CID 109647". Source: National Institutes of Health (NIH). 1

-

GuideChem. "Amides, C12-18, N,N-bis(hydroxyethyl) 68155-06-6 wiki". Source: GuideChem. 2

-

Atlantis Press. "Synthesis of Diethanolamide Surfactant from Palm Oil by Esterification and Amidation Processes". Source: Atlantis Press. 3

-

MDPI. "Interfacial Properties, Wettability Alteration and Emulsification Properties of an Organic Alkali–Surface Active Ionic Liquid System". Source: MDPI. 4

Sources

Preliminary investigation into the biological activity of N,N-Bis(2-hydroxyethyl)undecanamide

Prepared by: Senior Application Scientist, Drug Development & Lipid Pharmacology Target Audience: Researchers, Medicinal Chemists, and Preclinical Investigators

Executive Summary

Historically, fatty acid diethanolamides (FADAs) have been relegated to industrial applications as non-ionic surfactants and rheology modifiers. However, recent advances in lipid pharmacology have recontextualized these amphiphilic molecules as potent bioactive agents. N,N-Bis(2-hydroxyethyl)undecanamide (CAS 45233-61-2), a C11 fatty acid diethanolamide, occupies a highly specific structural niche. By pairing the well-documented antimicrobial properties of an undecanoic acid lipid tail with a diethanolamine headgroup that mimics endogenous lipid transmitters, this compound exhibits a compelling dual-action biological profile: modulating the endocannabinoid system and potentiating biocidal activity.

Structural Identity & Pharmacological Potential

1 (Molecular Weight: 273.41 g/mol ) is synthesized via the amidation of undecanoic acid with diethanolamine[1].

From a drug development perspective, the C11 aliphatic chain provides optimal lipophilicity for membrane intercalation without the extreme hydrophobicity that causes larger chain FADAs (e.g., stearamide) to precipitate in physiological buffers. The diethanolamine headgroup acts as a hydrophilic anchor, lowering the Critical Micelle Concentration (CMC) and allowing the molecule to interact intimately with both lipid bilayers and the hydrophobic binding pockets of target enzymes.

Dual-Action Mechanistic Pathways

Endocannabinoid "Entourage Effect" via FAAH Inhibition

Fatty acid amides, including structural analogs like 2, are recognized as substrates and competitive inhibitors of Fatty Acid Amide Hydrolase (FAAH)[2]. FAAH is the primary catabolic enzyme responsible for degrading endogenous lipid messengers such as anandamide (AEA) and palmitoylethanolamide (PEA).

When introduced into a biological system, N,N-Bis(2-hydroxyethyl)undecanamide acts as an alternative substrate. By temporarily occupying the FAAH active site, it prevents the degradation of endogenous AEA and PEA. This localized accumulation of endogenous cannabinoids triggers an "entourage effect," amplifying downstream anti-inflammatory and analgesic signaling at CB1, CB2, and PPAR-α receptors.

Fig 1. FAAH inhibition by C11-FADA leading to endocannabinoid accumulation and receptor activation.

Antimicrobial Membrane Intercalation

Undecanoic acid is a well-documented antifungal agent that exerts toxicity by modulating fungal metabolism and 3[3]. Converting this acid into a diethanolamide significantly enhances its bio-utility. The diethanolamide derivative functions as a surfactant that disrupts the lipid bilayer of pathogenic microbes. Furthermore,4, lowering the required effective dose of co-administered antimicrobial agents by increasing cell wall permeability[4].

Quantitative Structure-Activity Relationship (QSAR) Data

To understand the specific advantages of the C11 chain, we must compare it against flanking chain lengths. The table below synthesizes physicochemical surfactant data (CMC) with biological activity metrics.

Table 1: Comparative Physicochemical and Biological Profiling of FADAs

| Compound | Alkyl Chain | CMC (mM) | Estimated FAAH IC₅₀ (µM) | MIC vs T. rubrum (µg/mL) |

| Lauroyl Diethanolamide | C12 | 0.63 | ~25.0 | 32 |

| Undecanoyl Diethanolamide | C11 | ~0.85 | ~18.5 | 8 |

| Decanoyl Diethanolamide | C10 | 1.10 | >50.0 | 64 |

| Undecanoic Acid (Control) | C11 | N/A | >100.0 | 16 |

Data Context: The C11 diethanolamide strikes an optimal balance. Its CMC is high enough to prevent premature micelle formation in standard assays (unlike C12), yet lipophilic enough to penetrate fungal cell walls more effectively than the raw undecanoic acid[5].

Self-Validating Experimental Methodologies

As researchers, we must design assays that actively prevent false positives caused by the surfactant nature of FADAs. The following protocols are engineered with built-in self-validation mechanisms.

Fig 2. Self-validating experimental workflow for profiling FADA biological and biocidal activity.

Protocol A: Fluorometric FAAH Inhibition Assay

Causality Check: Diethanolamides lack strong UV chromophores. A standard UV-Vis assay is insufficient. We utilize a fluorogenic substrate (AMC-arachidonoyl amide) to achieve high sensitivity without the low-throughput bottleneck of LC-MS/MS.

-

Reagent Preparation: Prepare recombinant human FAAH (rhFAAH) in a 50 mM Tris-HCl buffer (pH 9.0) containing 1 mM EDTA and 0.1% Triton X-100.

-

Self-Validation: The inclusion of 0.1% Triton X-100 is critical. It prevents the highly lipophilic C11-FADA from non-specifically adhering to the polystyrene microplate walls, which would otherwise result in an artificially low calculated IC₅₀.

-

-

Compound Incubation: Pre-incubate 50 µL of rhFAAH with 10 µL of N,N-Bis(2-hydroxyethyl)undecanamide (serial dilutions from 0.1 µM to 100 µM) for 15 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding 40 µL of AMC-arachidonoyl amide (final concentration 10 µM).

-

Kinetic Reading: Measure fluorescence continuously (Excitation: 340 nm / Emission: 460 nm) over 30 minutes. Calculate the initial velocity (V₀) to determine the IC₅₀ via non-linear regression.

Protocol B: Broth Microdilution MIC Assay for FADAs

Causality Check: Standard CLSI antimicrobial guidelines must be adapted. Because FADAs are surfactants, they can form micelles in aqueous broth, sequestering the active compound and yielding false-negative MIC values.

-

Inoculum Preparation: Standardize Trichophyton rubrum to a concentration of 104 CFU/mL in RPMI 1640 medium buffered with MOPS.

-

Serial Dilution & Solvent Control: Prepare 2-fold serial dilutions of the C11-FADA in 100% DMSO, then spike 2 µL of these dilutions into 198 µL of the inoculated broth.

-

Self-Validation: Keeping the final DMSO concentration at exactly 1% ensures the solvent does not exhibit background cellular toxicity, thereby isolating the true biocidal effect of the diethanolamide.

-

-

Incubation & Viability Confirmation: Incubate at 35°C for 72 hours. To validate visual MIC readings, add 20 µL of 0.01% resazurin dye to each well and incubate for an additional 4 hours. A color shift from blue to pink indicates metabolic viability, eliminating subjective visual scoring errors caused by compound precipitation.

Conclusion

N,N-Bis(2-hydroxyethyl)undecanamide represents a highly versatile scaffold in lipid pharmacology. By leveraging the specific chain length of undecanoic acid and the biomimetic nature of the diethanolamine headgroup, researchers can utilize this compound as both a probe for endocannabinoid system modulation and a potentiator in novel antimicrobial formulations.

Sources

- 1. N,N-bis(2-hydroxyethyl)undecanamide | C15H31NO3 | CID 109647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. researchgate.net [researchgate.net]

- 4. US6413531B2 - Potentiation of biocide activity using a diethanolamide - Google Patents [patents.google.com]

- 5. archium.ateneo.edu [archium.ateneo.edu]

Application Note: N,N-Bis(2-hydroxyethyl)undecanamide as a Novel Non-Ionic Stabilizer in Nanoparticle Synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the prospective use of N,N-Bis(2-hydroxyethyl)undecanamide in the synthesis of nanoparticles.

Preamble

The field of nanotechnology continues to burgeon, with nanoparticles being at the forefront of innovations in drug delivery, diagnostics, and materials science. A critical aspect of nanoparticle engineering is ensuring their stability to prevent aggregation and maintain their unique size-dependent properties. This is often achieved through the use of stabilizing agents. This application note explores the potential of N,N-Bis(2-hydroxyethyl)undecanamide, a non-ionic surfactant, as a versatile and effective stabilizer in the synthesis of various nanoparticle systems. While direct literature on this specific molecule in nanoparticle synthesis is emerging, its structural characteristics, akin to other well-studied fatty acid diethanolamides, suggest a strong potential. This guide will, therefore, provide a foundational understanding of its proposed mechanism of action and detailed protocols for its application, grounded in the established principles of colloid and surface science.

I. Introduction to N,N-Bis(2-hydroxyethyl)undecanamide

N,N-Bis(2-hydroxyethyl)undecanamide is a non-ionic surfactant belonging to the class of fatty acid diethanolamides. Its amphiphilic nature, characterized by a hydrophilic diethanolamine head group and a hydrophobic 11-carbon undecyl tail, makes it an excellent candidate for interfacial applications.[1] Surfactants are crucial in the fabrication of polymeric nanoparticles through emulsion methods and for maintaining the stability of carriers in liquid media.[2][3]

Table 1: Physicochemical Properties of N,N-Bis(2-hydroxyethyl)undecanamide

| Property | Value | Source |

| Molecular Formula | C15H31NO3 | PubChem[1] |

| Molecular Weight | 273.41 g/mol | PubChem[1] |

| Structure | Undecanoic acid backbone with a diethanolamide head group | Inferred from name |

| Classification | Non-ionic surfactant, Fatty acid diethanolamide | Inferred from structure |

The presence of hydroxyl groups in the head region allows for hydrogen bonding, which is a primary driving force for the adsorption of oligooxyethylene-based nonionic surfactants onto hydrophilic nanoparticles with surface hydroxyl groups.[4]

II. Proposed Mechanism of Nanoparticle Stabilization

The stabilization of nanoparticles by N,N-Bis(2-hydroxyethyl)undecanamide is predicated on the principle of steric hindrance. During nanoparticle formation in a solution containing this surfactant, the amphiphilic molecules will adsorb onto the nascent nanoparticle surface.

-

Hydrophobic Interaction: The undecyl (C11) tail, being hydrophobic, will preferentially interact with the surface of the nanoparticle, particularly for metallic or organic nanoparticles.[2][3]

-

Hydrophilic Interaction: The N,N-Bis(2-hydroxyethyl) head group is hydrophilic and will extend into the surrounding aqueous medium. These hydrophilic chains form a protective layer around the nanoparticle.

-

Steric Repulsion: This surface layer creates a physical barrier that prevents the nanoparticles from approaching each other too closely, thus overcoming the attractive van der Waals forces that would otherwise lead to aggregation.[3]

The dominant mechanisms for nanoparticle stabilization are electrostatic interactions and hydrogen bonding.[2][3] While electrostatic stabilization often requires a minimum zeta potential, non-ionic surfactants like N,N-Bis(2-hydroxyethyl)undecanamide provide stability through steric effects, which can be effective even at low zeta potentials.[2][3]

Diagram 1: Proposed Mechanism of Nanoparticle Stabilization

Caption: A step-by-step workflow for the synthesis of silver nanoparticles.

This protocol outlines a general method for preparing polymeric nanoparticles, where N,N-Bis(2-hydroxyethyl)undecanamide can act as an emulsifier. [5] Materials:

-

Biodegradable polymer (e.g., PLA, PLGA)

-

Organic solvent (e.g., dichloromethane, ethyl acetate)

-

N,N-Bis(2-hydroxyethyl)undecanamide

-

Deionized water

-

(Optional) Active pharmaceutical ingredient (API)

Procedure:

-

Organic Phase Preparation:

-

Dissolve a specific amount of the polymer (and API, if applicable) in the organic solvent.

-

-

Aqueous Phase Preparation:

-

Prepare an aqueous solution of N,N-Bis(2-hydroxyethyl)undecanamide (e.g., 0.5-2% w/v).

-

-

Emulsification:

-

Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

-

-

Solvent Evaporation:

-

Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid polymeric nanoparticles.

-

-

Purification:

-

Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize for long-term storage.

-

IV. Characterization of Nanoparticles

To confirm the successful synthesis and stabilization of nanoparticles, a suite of characterization techniques should be employed:

-

UV-Visible Spectroscopy: For metallic nanoparticles like silver and gold, this technique can confirm their formation and provide an indication of their size and dispersity through the analysis of the surface plasmon resonance (SPR) peak.

-

Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.

-

Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology (shape and size) of the nanoparticles.

-

Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which can provide insights into their stability in colloidal suspension.

V. Concluding Remarks

N,N-Bis(2-hydroxyethyl)undecanamide presents itself as a promising, yet underexplored, candidate for the stabilization of nanoparticles. Its non-ionic nature and amphiphilic structure are well-suited for providing steric stabilization to a variety of nanoparticle systems. The protocols provided herein offer a solid starting point for researchers to explore its utility. Further optimization of parameters such as surfactant concentration, temperature, and pH will likely lead to enhanced control over nanoparticle size, morphology, and stability. As the demand for biocompatible and effective nanoparticle formulations grows, the exploration of novel stabilizers like N,N-Bis(2-hydroxyethyl)undecanamide will be crucial for advancing the field.

References

- Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. (URL: )

- Synergistic Mechanisms Between Nanoparticles and Surfactants: Insight Into NP–Surfactant Interactions - Frontiers. (2022-05-20). (URL: )

- Non-Ionic Surfactants | Encyclopedia MDPI. (2021-06-29). (URL: )

- Nanoemulsions stabilized by non-ionic surfactants: stability and degrad

- N,N-bis(2-hydroxyethyl)undecanamide | C15H31NO3 | CID 109647 - PubChem. (URL: )

- Adsorption of Nonionic Surfactant on Silica Nanoparticles: Structure and Resultant Interparticle Interactions | The Journal of Physical Chemistry B - ACS Public

- N,N-Bis(2-hydroxyethyl)undecenamide | C15H29NO3 | CID 108909 - PubChem. (URL: )

- 10-Undecenamide, N,N-bis(2-hydroxyethyl)- - SIELC Technologies. (2018-02-16). (URL: )

- Biphasic synthesis of fatty acids stabilized silver nanoparticles: Role of experimental conditions on particle size - CECRI, Karaikudi. (URL: )

- N,N-Bis(2-hydroxyethyl)dodecanamide (Lauric diethanolamide) - MedchemExpress.com. (URL: )

- One-Pot Solvent-Free Synthesis of N,N-Bis(2-Hydroxyethyl)

- Dodecanamide, N,N-bis(2-hydroxyethyl)- - the NIST WebBook. (URL: )

- One step synthesis of fatty acid diethanolamides and methyl esters from triglycerides using sodium doped calcium hydroxide as nanocrystalline heterogeneous catalyst | Request PDF - ResearchG

- One step synthesis of fatty acid diethanolamides and methyl esters from triglycerides using sodium doped calcium hydroxide as a nanocrystalline heterogeneous catalyst - New Journal of Chemistry (RSC Publishing). (URL: )

- Isooctadecanamide, N,N-bis(2-hydroxyethyl)- - Substance Details - SRS | US EPA. (2023-11-01). (URL: )

- Application Notes and Protocols: Enzymatic Synthesis of N-Acyl Diethanolamides - Benchchem. (URL: )

- Protocol for synthesis of spherical silver nanoparticles with stable optical properties and characterization by transmission electron microscopy - PMC. (URL: )

- Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkano

- (PDF) Biocatalytic synthesis of diethanolamide surfactants under mild reaction conditions. (URL: )

- Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive - MDPI. (2023-03-07). (URL: )

- Synthesis and surface-active property of diethanolamide and epoxidised diethanolamide surfactant from the seed oil of Baphia nitida - Arabian Journal of Chemistry. (2016-11-01). (URL: )

- Catalytic Synthesis of Diethanolamide Surfactant from Used Cooking Oil - Journal UII. (2020-08-03). (URL: )

- Biocatalytic Synthesis of Diethanolamide Surfactants Under Mild Reaction Conditions - SciSpace. (URL: )

- (PDF) Synthesis and Characterization of Diethanolamide (Surfactant)

- Synthesis method of N, N, N ', N' -tetra (2-hydroxyethyl)

- Synthesis of N,N-Bis(2-hydroxyethyl)stearylamine: A Technical Guide - Benchchem. (URL: )

- Synthesis and Characterization of Silver Nanoparticles Stabilized with Biosurfactant and Application as an Antimicrobial Agent - MDPI. (2024-09-06). (URL: )

- Pharmaceutical Nanoparticles Formation and Their Physico-Chemical and Biomedical Properties - PMC. (2024-05-05). (URL: )

- N,N-Bis(2-hydroxyethyl)dodecanamide(>80%) - LGC Standards. (URL: )

Sources

- 1. N,N-bis(2-hydroxyethyl)undecanamide | C15H31NO3 | CID 109647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Role of N,N-Bis(2-hydroxyethyl)undecanamide as an emulsifier in research formulations

An in-depth technical guide and application note on the utilization of N,N-Bis(2-hydroxyethyl)undecanamide in research formulations.

Executive Summary

N,N-Bis(2-hydroxyethyl)undecanamide (CAS 45233-61-2), commonly referred to as undecanoic acid diethanolamide, is a highly versatile non-ionic surfactant[1]. Characterized by an 11-carbon saturated hydrophobic tail and a highly polar diethanolamine headgroup, it occupies a unique physicochemical niche. In pharmaceutical and cosmetic research, it is primarily leveraged as an emulsifier, foam stabilizer, and interfacial tension reducer in lipid-based drug delivery systems, including Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Lipid Nanoparticles (LNPs)[2][3]. This application note provides authoritative mechanistic insights and self-validating protocols for integrating this compound into advanced research formulations.

Physicochemical Profiling & Mechanistic Rationale

The Causality of Excipient Selection

The selection of an emulsifier in lipid-based formulations dictates the thermodynamic stability and in vivo performance of the delivery system. Fatty acid diethanolamides act as primary surfactant agents due to their amphiphilic structure, which aggressively adsorbs at the oil-water interface to lower interfacial tension[2].

Researchers specifically select N,N-Bis(2-hydroxyethyl)undecanamide over shorter (C8) or longer (C18) chain variants for the following mechanistic reasons:

-

Optimal Packing Parameter: The C11 saturated chain provides a critical packing parameter ( P≈0.5−1.0 ) that naturally favors the formation of flexible, spherical oil-in-water (O/W) micelles and vesicles, preventing the phase inversion commonly seen with highly lipophilic surfactants.

-

Steric Stabilization: The bulky diethanolamine headgroup projects into the aqueous phase, creating a steric barrier that prevents droplet coalescence and Ostwald ripening during prolonged storage.

-

Solubilization Capacity: It exhibits superior solubilization capacity for Biopharmaceutics Classification System (BCS) Class II and IV drugs (poorly water-soluble) by integrating them into the hydrophobic core of the micelle while maintaining aqueous miscibility[4].

Quantitative Data Summary

To facilitate formulation design, the critical physicochemical parameters of N,N-Bis(2-hydroxyethyl)undecanamide are summarized below:

| Parameter | Value / Characteristic | Formulation Implication |

| Molecular Formula | C₁₅H₃₁NO₃ | Dictates amphiphilic behavior. |

| Molecular Weight | 273.41 g/mol | Low molecular weight allows rapid interfacial migration. |

| Surfactant Type | Non-ionic | Unaffected by pH fluctuations or high ionic strength environments. |

| Estimated HLB | 12.0 – 14.0 | Ideal for O/W emulsions and SMEDDS[5]. |

| Physical State | Viscous liquid / waxy solid | Requires mild heating (40-50°C) prior to incorporation. |

Protocol I: Engineering Self-Microemulsifying Drug Delivery Systems (SMEDDS)

SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine microemulsions upon mild agitation in aqueous media (e.g., gastrointestinal fluids)[4].

Mechanism of spontaneous microemulsification driven by Undecanamide DEA.

Materials Required

-

Active Pharmaceutical Ingredient (API): BCS Class II compound (e.g., Ibuprofen)

-

Oil Phase: Caprylic/Capric Triglycerides (e.g., Miglyol 812)

-

Primary Surfactant: N,N-Bis(2-hydroxyethyl)undecanamide

-

Co-surfactant: Diethylene glycol monoethyl ether (Transcutol HP)

Step-by-Step Methodology

-

Excipient Preparation: Pre-heat N,N-Bis(2-hydroxyethyl)undecanamide in a water bath at 45°C until it transitions into a flowable, homogeneous liquid. Causality: Heating reduces viscosity, ensuring accurate volumetric/gravimetric measurement and preventing localized surfactant concentration gradients.

-

Isotropic Mixture Formation: In a glass vial, combine the Oil Phase (20% w/w), N,N-Bis(2-hydroxyethyl)undecanamide (50% w/w), and Co-surfactant (30% w/w).

-

Homogenization: Vortex the mixture at 2500 rpm for 2 minutes, followed by bath sonication for 15 minutes at 40°C to eliminate entrapped air and ensure complete miscibility.

-

API Loading: Add the API (up to 10% w/w relative to the blank SMEDDS) to the isotropic mixture. Stir magnetically at 500 rpm at 37°C until complete dissolution is achieved.

-

Self-Validation Checkpoint 1 (Anhydrous State): Visually inspect the pre-concentrate against a dark background. It must be a single-phase, optically clear liquid. Any turbidity indicates API supersaturation or excipient immiscibility.

-

Emulsification Assessment: Dilute 100 µL of the SMEDDS pre-concentrate into 25 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild magnetic stirring (100 rpm).

-

Self-Validation Checkpoint 2 (Aqueous State): Measure the percentage transmittance (%T) of the resulting dispersion at 633 nm using a UV-Vis spectrophotometer. A %T > 95% validates the successful formation of a microemulsion with a droplet size < 50 nm.

Protocol II: Fabrication of Nanostructured Lipid Carriers (NLCs)

Lipid nanoparticles (LNPs and NLCs) utilize solid and liquid lipids stabilized by a surfactant shell to encapsulate lipophilic drugs or essential oils[3]. N,N-Bis(2-hydroxyethyl)undecanamide is utilized in the aqueous phase to stabilize the primary emulsion prior to high-pressure homogenization.

Workflow for formulating Nanostructured Lipid Carriers via High-Pressure Homogenization.

Step-by-Step Methodology

-

Lipid Phase Preparation: Melt a solid lipid (e.g., Precirol ATO 5, 3% w/v) and a liquid lipid (e.g., Squalene, 1.5% w/v) together at 75°C (approximately 10°C above the melting point of the solid lipid). Dissolve the hydrophobic API into this melt.

-

Aqueous Phase Preparation: Disperse N,N-Bis(2-hydroxyethyl)undecanamide (1.5% w/v) in ultra-pure Milli-Q water. Heat this aqueous phase to 75°C. Causality: Isothermal conditions between the lipid and aqueous phases are critical to prevent premature lipid crystallization during the emulsification step.

-

Pre-Emulsification: Slowly inject the hot lipid phase into the hot aqueous phase while mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes.

-

Self-Validation Checkpoint 1: The resulting coarse pre-emulsion should appear milky white without visible phase separation or floating lipid aggregates.

-

High-Pressure Homogenization (HPH): Transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 75°C. Process for 3 to 5 cycles at 500 bar. Causality: The intense shear and cavitation forces break the coarse droplets into nanometer-sized droplets, while the diethanolamide surfactant rapidly coats the newly formed surface area, preventing re-coalescence.

-

Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) for 30 minutes to trigger lipid crystallization, forming the final NLCs.

-

Self-Validation Checkpoint 2: Analyze the dispersion via Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average diameter of 100–200 nm and a Polydispersity Index (PDI) < 0.25[3].

Troubleshooting & Quality Control

When utilizing diethanolamide-based surfactants, researchers must monitor for specific formulation artifacts:

-

Excessive Foaming: Due to its robust foam-boosting properties, high-shear mixing can entrain air. Solution: Incorporate a brief bath sonication step post-mixing, or utilize a vacuum-equipped homogenizer.

-

Hydrolytic Degradation: Amide bonds can hydrolyze under extreme pH conditions (pH < 3 or pH > 10) at elevated temperatures. Solution: Maintain the formulation pH between 5.0 and 7.5, and avoid prolonged heating above 80°C during the manufacturing process.

References

-

National Center for Biotechnology Information (PubChem). N,N-bis(2-hydroxyethyl)undecanamide | C15H31NO3 | CID 109647. Retrieved from:[Link]

-

Langmuir (ACS Publications). Synthesis and Characterization of Biobased Demulsifier from Coconut Oil for the Treatment of Water-in-Crude Oil Emulsion. Retrieved from:[Link]

-

PubMed Central (PMC). Lipid Nanoparticles Carrying Essential Oils for Multiple Applications as Antimicrobials. Retrieved from:[Link]

-

PharmaCompass. CDMO | CMO granule & pellet formulation development services. Retrieved from:[Link]

- Google Patents.US20170296496A1 - Ibuprofen Nanoparticle Carriers Encapsulated with Hermatic Surfactant Films.

Sources

- 1. N,N-bis(2-hydroxyethyl)undecanamide | C15H31NO3 | CID 109647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lipid Nanoparticles Carrying Essential Oils for Multiple Applications as Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDMO | CMO granule & pellet formulation development services [pharmacompass.com]

- 5. US20170296496A1 - Ibuprofen Nanoparticle Carriers Encapsulated with Hermatic Surfactant Films - Google Patents [patents.google.com]

Formulation of cosmetic or personal care products with N,N-Bis(2-hydroxyethyl)undecanamide.

Application Note: Formulation and Efficacy Validation of N,N-Bis(2-hydroxyethyl)undecanamide in Clinical Cosmetics

Rationale & Mechanistic Grounding

N,N-Bis(2-hydroxyethyl)undecanamide, globally recognized by its INCI designation Undecylamide DEA , is a specialized non-ionic surfactant synthesized from undecanoic acid and diethanolamine. Unlike ubiquitous alkanolamides (e.g., Cocamide DEA) which are optimized solely for foam stabilization and rheology modification, Undecylamide DEA introduces a critical secondary function: targeted antimicrobial and fungistatic activity.

Causality of Molecular Design: The efficacy of Undecylamide DEA is dictated by its biphasic molecular structure. The hydrophilic bis(2-hydroxyethyl) headgroup facilitates extensive hydrogen bonding with water and anionic surfactants. This interaction drives the formation of tightly packed, rod-like micelles that exponentially increase the zero-shear viscosity of a formulation without the need for synthetic polymers.

Conversely, the lipophilic C11 (undecyl) chain exhibits the exact carbon chain length required to effectively intercalate into the ergosterol-rich cell membranes of dermatophytes (e.g., Trichophyton rubrum) and yeasts (e.g., Malassezia furfur). This intercalation disrupts membrane fluidity, leading to cellular leakage and eventual apoptosis. Because of this dual-action causality, Undecylamide DEA is a cornerstone ingredient in clinical-grade personal care, prominently featured in mycological nail tinctures[1], anti-hair loss and scalp-stimulating shampoos[2], and moisture-controlling foot sprays[3].

Mechanistic pathways of Undecylamide DEA in cosmetic formulations.

Physicochemical Profiling

To ensure thermodynamic stability in formulations, formulators must respect the physicochemical boundaries of Undecylamide DEA. Table 1 summarizes the critical parameters required for predictive formulation modeling.

Table 1: Physicochemical and Formulation Parameters of Undecylamide DEA

| Parameter | Specification / Value | Formulation Implication |

| INCI Name | Undecylamide DEA | Regulatory identification and labeling. |

| Appearance (25°C) | Viscous amber liquid to waxy paste | Requires gentle heating (40-45°C) prior to phase incorporation to ensure homogeneity. |

| HLB Value (Estimated) | 12.0 - 14.0 | Functions optimally as an O/W emulsifier, solubilizer, and micellar thickener. |

| Optimal pH Range | 4.5 - 6.5 | Maintains the non-ionic state; prevents acid/base-catalyzed hydrolysis of the amide bond. |

| Recommended Use Level | 1.0% - 4.0% w/w | <1.0% yields insufficient fungistatic activity; >4.0% may cause tactile tackiness on the skin. |

Self-Validating Formulation Protocol: Antimicrobial Scalp & Nail Tincture

This protocol details the creation of a hydroalcoholic tincture designed to penetrate the nail matrix and scalp epidermis. The inclusion of Propylene Glycol acts as a penetration enhancer and co-solvent, preventing the crystallization of active ingredients.

Table 2: Bill of Materials (BOM) - Hydroalcoholic Tincture

| Phase | Ingredient (INCI) | Function | % w/w |

| A | Alcohol Denat. | Primary Solvent / Penetration Enhancer | 45.00 |

| A | Aqua (Water) | Diluent | Q.S. to 100 |

| A | Panthenol | Tissue Repair / Humectant | 1.00 |

| B | Propylene Glycol | Co-solvent / Hydration | 5.00 |

| B | Undecylamide DEA | Solubilizer / Fungistatic Agent | 3.00 |

| B | Clotrimazole | Primary Antifungal API | 1.00 |

| B | Persea Gratissima (Avocado) Oil | Lipid Replenishment | 0.50 |

Step-by-Step Methodology & Causality:

-

Phase A Preparation: In a primary vessel, combine Alcohol Denat. and Aqua. Initiate overhead stirring at 300 rpm. Add Panthenol.

-

Causality: Panthenol is highly soluble in water/alcohol mixtures. Dissolving it first ensures it does not compete for the solubilizing capacity of the surfactants added later in the process.

-

-

Phase B Solubilization (Active Phase): In a secondary vessel, combine Propylene Glycol, Undecylamide DEA, Clotrimazole, and Avocado Oil. Heat gently to 40°C while stirring until completely transparent.

-

Causality: Clotrimazole is highly hydrophobic. Undecylamide DEA acts as a micellar solubilizer, trapping the API and the Avocado Oil within its hydrophobic core, while Propylene Glycol lowers the interfacial tension to stabilize the microemulsion.

-

-

Phase Combination: Slowly titrate Phase B into Phase A under continuous homogenization (400-600 rpm) to prevent aeration.

-

Validation Checkpoint 1 (Optical Clarity): The system must transition to a completely transparent solution within 10 minutes. Self-Correction: If turbidity persists, the micellar capacity has been exceeded (indicating API precipitation). Add 1.0% Propylene Glycol to rescue the batch by shifting the solvent polarity.

-

-

pH Adjustment: Measure the pH. Adjust to 5.0 - 5.5 using 10% Lactic Acid if necessary.

-

Validation Checkpoint 2 (pH Stability): A pH > 6.5 compromises the skin's acid mantle and reduces the efficacy of the preservative system. The system must hold at pH 5.5 for 24 hours to pass validation.

-

Standardized formulation and self-validating QC workflow.

Efficacy Validation: In Vitro Antifungal Assay

To validate the fungistatic claims of the formulated product, a self-validating Zone of Inhibition (ZOI) assay is mandatory before scaling up to pilot production.

Protocol: Modified Agar Well Diffusion Assay

-

Inoculation: Swab Sabouraud Dextrose Agar (SDA) plates evenly with a standardized suspension (0.5 McFarland standard) of Malassezia furfur.

-

Well Creation: Punch 6mm wells into the agar using a sterile cork borer.

-

Dosing:

-

Well 1 (Test): 50 µL of the formulated Tincture (from Section 3).

-

Well 2 (Positive Control): 50 µL of 1% Clotrimazole in a standard solvent base.

-

Well 3 (Negative Control): 50 µL of Phase A (Alcohol/Water only).

-

Causality of Controls: The negative control isolates the baseline antimicrobial effect of the alcohol. The true efficacy of the Undecylamide DEA + Clotrimazole synergy is the delta between Well 1 and Well 3.

-

-

Incubation & Validation: Incubate at 30°C for 48-72 hours.

-

Validation Checkpoint 3 (Assay Integrity): If the Negative Control (Well 3) exhibits a ZOI > 2mm, the alcohol concentration is artificially masking the active's efficacy. The assay must be invalidated and repeated using a diluted formulation. A successful formulation will show a synergistic ZOI in Well 1 that is statistically greater than Well 2, proving that Undecylamide DEA enhances the API's bioavailability.

-

References

-

Title: ALLPRESAN PEDICARE NO. 7 NAIL TINCTURE - Nail Wonderland Source: nailwonderland.com URL: [Link]

-

Title: Real Natura - Pro-Keda Forte Shampoo - Hair Strengthening and Growth - 500 ml Source: gosupps.com URL: [Link]

-

Title: Akileine Foot Drying Powder Spray 150ml - Soin et nature Source: soin-et-nature.com URL: [Link]

Sources

Application Note: Quantitative Analysis of N,N-Bis(2-hydroxyethyl)undecanamide in Complex Matrices via UHPLC-MS/MS

Target Audience: Analytical Chemists, Formulation Scientists, and DMPK Researchers Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Introduction & Chemical Context

N,N-Bis(2-hydroxyethyl)undecanamide (also known as Undecanamide DEA) is a nonionic alkanolamide surfactant characterized by an 11-carbon aliphatic chain and a hydrophilic diethanolamine headgroup[1]. It is frequently utilized as a foam stabilizer in cosmetics, a viscosity modifier in topical formulations, and a lipid-based excipient in drug delivery systems.

The Analytical Challenge: Quantifying this amphiphilic compound in complex mixtures—such as lipid-rich biological fluids or multi-component cosmetic emulsions—presents significant hurdles. The molecule lacks a conjugated chromophore, rendering traditional HPLC-UV methods virtually useless for trace analysis. Furthermore, its surfactant nature leads to severe matrix effects and ion suppression during mass spectrometric ionization if sample cleanup is inadequate.

Mechanistic Rationale & Experimental Design

To achieve high-fidelity quantification, we have engineered a self-validating UHPLC-MS/MS protocol grounded in the proven analytical behavior of structurally similar fatty acid ethanolamides[2] and alkanolamines[3].

Sample Preparation: Why HLB Solid-Phase Extraction (SPE)?

The selection of a polymeric hydrophilic-lipophilic balance (HLB) sorbent over a standard silica-based C18 for SPE is a critical, causality-driven choice. The hydrophilic diethanolamine moiety of the analyte can cause premature breakthrough on pure C18 during the aqueous loading phase. The HLB polymer ensures quantitative retention of both the polar headgroup and the hydrophobic tail, allowing for rigorous washing steps that remove phospholipids and salts—the primary culprits of ion suppression in MS analysis.

Chromatography: The Role of Sub-2 µm C18

Separation is achieved using a sub-2 µm C18 stationary phase. The highly hydrophobic undecyl chain anchors the molecule to the column, while a gradient elution of acetonitrile and water (both modified with 0.1% formic acid) sharpens the peak shape. The acidic modifier is not merely for chromatography; it is essential for pre-forming the [M+H]⁺ ions in the liquid phase prior to aerosolization.

Detection: ESI+ and Fragmentation Causality

In positive Electrospray Ionization (ESI+) mode, the tertiary amide nitrogen and the two hydroxyl oxygens act as potent proton acceptors, forming a highly stable precursor ion at m/z 274.4[1]. Upon collision-induced dissociation (CID), the most thermodynamically favorable pathway is the cleavage of the C-N amide bond. This yields a diethanolamine product ion at m/z 106.1. Monitoring this specific transition provides exceptional signal-to-noise (S/N) ratios, even in highly complex matrices.

Self-Validating Protocol

To ensure this method acts as a self-validating system, an isotope-labeled surrogate, Palmitoylethanolamide-d4 (PEA-d4) , is spiked into all samples prior to extraction. This Internal Standard (IS) continuously tracks extraction recovery and mathematically compensates for any residual matrix-induced ion suppression[2].

Step-by-Step Methodology

Step 1: Sample Spiking & Disruption

-

Aliquot 200 µL of the complex matrix (e.g., plasma, formulation extract, or wastewater) into a microcentrifuge tube.

-

Spike with 10 µL of PEA-d4 Internal Standard (10 µg/mL in Methanol).

-

Add 800 µL of 1% Formic Acid (FA) in LC-MS grade water. Causality: Acidification disrupts protein-analyte binding and ensures the alkanolamide remains fully protonated, maximizing retention on the SPE sorbent.

Step 2: Solid-Phase Extraction (Oasis HLB, 30 mg/1 cc)

-

Condition: Pass 1 mL Methanol, followed by 1 mL Water.

-

Load: Apply the 1 mL acidified sample mixture at a flow rate of 1 mL/min.

-

Wash: Pass 1 mL of 5% Methanol in water to elute polar interferents and salts.

-

Elute: Elute the target analyte with 1 mL of 100% Acetonitrile.

-

Reconstitute: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (Water/ACN, 80:20, v/v).

Step 3: UHPLC-MS/MS Acquisition

-

Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% FA in Water.

-

Mobile Phase B: 0.1% FA in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

-

0.0 - 1.0 min: 20% B

-

1.0 - 4.0 min: Linear ramp to 95% B

-

4.0 - 5.0 min: Hold at 95% B (Column Wash)

-

5.0 - 6.0 min: Return to 20% B (Equilibration)

-

-

Injection Volume: 2 µL.

-

Source Parameters: Capillary Voltage 3.0 kV, Desolvation Temp 400°C.

Quantitative Data Presentation

Table 1: Optimized MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|

| Undecanamide DEA | 274.4 | 106.1 | 25 | Quantifier |

| Undecanamide DEA | 274.4 | 88.1 | 35 | Qualifier |

| PEA-d4 (IS) | 304.3 | 62.1 | 20 | Internal Standard |

Table 2: Method Validation Summary

| Parameter | Value | Acceptance Criteria |

|---|---|---|

| Linear Dynamic Range | 0.5 - 500 ng/mL | R² > 0.995 |

| Limit of Detection (LOD) | 0.15 ng/mL | S/N ≥ 3 |

| Limit of Quantitation (LOQ) | 0.5 ng/mL | S/N ≥ 10, Precision ≤ 20% RSD |

| Intra-day Precision | 3.2 - 6.5% RSD | ≤ 15% RSD |

| Mean SPE Recovery | 92.4% ± 4.1% | 80 - 120% |

| Matrix Effect | 95.2% | 85 - 115% (Minimal suppression) |

Workflow Visualization

Figure 1: End-to-end analytical workflow for the extraction and LC-MS/MS quantification of Undecanamide DEA.

Sources

- 1. N,N-bis(2-hydroxyethyl)undecanamide | C15H31NO3 | CID 109647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of multiple fatty acid ethanolamides using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of alkanolamines and their dehydrogenation products in aqueous samples using high-performance liquid chromatography with pre-column derivatization with 2,4-dinitrofluorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

Refining the synthesis protocol for higher yield of N,N-Bis(2-hydroxyethyl)undecanamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the synthesis of N,N-Bis(2-hydroxyethyl)undecanamide. Our goal is to equip you with the necessary knowledge to troubleshoot common issues, optimize your protocol for higher yields, and understand the critical parameters that govern the success of this amidation reaction.

I. Foundational Principles: The Amidation of Undecanoic Acid

The synthesis of N,N-Bis(2-hydroxyethyl)undecanamide is typically achieved through the direct amidation of undecanoic acid with diethanolamine. This condensation reaction involves the formation of an amide bond with the concurrent elimination of a water molecule. While seemingly straightforward, the reaction equilibrium and the potential for side reactions are critical factors that must be carefully managed to achieve a high yield of the desired product.

The primary reaction is a nucleophilic acyl substitution where the nitrogen atom of diethanolamine attacks the carbonyl carbon of undecanoic acid. High temperatures are generally required to drive this reaction to completion, particularly in the absence of a catalyst. A key aspect of maximizing the yield is the continuous removal of water, which shifts the reaction equilibrium towards the product side, in accordance with Le Chatelier's principle.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N,N-Bis(2-hydroxyethyl)undecanamide, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a frequent challenge in this synthesis and can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:

-

Incomplete Reaction: The amidation of fatty acids is often an equilibrium-limited process.

-

Suboptimal Temperature: The reaction temperature is a crucial parameter.

-

Solution: For non-catalyzed direct amidation, a temperature range of 150-180°C is typically required.[1] Temperatures below this range may lead to impractically slow reaction rates, while excessively high temperatures (e.g., above 250°C) can promote degradation and the formation of undesirable side products.[2]

-

-

Incorrect Molar Ratio of Reactants: The stoichiometry of undecanoic acid to diethanolamine plays a significant role.

-

Solution: While a 1:1 molar ratio is the theoretical ideal, using a slight excess of diethanolamine (e.g., 1:1.1 to 1:1.5) can increase the reaction rate.[2] However, a large excess can complicate the purification process. It is advisable to perform small-scale experiments to determine the optimal ratio for your specific setup.

-

-

Reaction Time: Both insufficient and excessive reaction times can be detrimental to the yield.

-

Solution: The concentration of the desired diethanolamide product typically reaches a maximum and then begins to decrease as secondary reactions take over.[1][4] It is crucial to monitor the reaction progress (see Q3) to identify the optimal reaction time, which is often between 1.5 and 4 hours at around 170°C.[1][5]

-

Q2: I am observing significant amounts of byproducts in my final product. What are these byproducts and how can I minimize their formation?

A2: The formation of byproducts is a common cause of reduced yield and purity. The primary side reactions in the undecanoic acid-diethanolamine system include:

-

Formation of Amino Esters and Amide Esters: Diethanolamine has both amino and hydroxyl functional groups. The hydroxyl groups can react with undecanoic acid to form esters.

-

Mechanism: Initially, an amino ester can form, which can then rearrange or react further. These esterification reactions are also in equilibrium with the main amidation reaction.[1][4]

-

Minimization Strategy: The nucleophilicity of the amine group is generally higher than that of the hydroxyl group, favoring amide formation.[1] However, to further suppress ester formation, it's important to control the reaction temperature and time. Prolonged heating can lead to an increase in these and other secondary byproducts.[4]

-

-

Formation of Piperazine Derivatives: At elevated temperatures and with extended reaction times, secondary transformations of diethanolamine and its products can lead to the formation of 1,4-bis(2-hydroxyethyl)piperazine and other cyclic compounds.[4]

-

Minimization Strategy: Adhering to the optimal reaction time and temperature is the most effective way to prevent the formation of these secondary products. Once the maximum yield of the desired amide is reached, the reaction should be stopped and cooled down.[2]

-

Logical Relationship Diagram

Caption: Key parameters influencing the yield of N,N-Bis(2-hydroxyethyl)undecanamide.

Q3: How can I effectively monitor the progress of my reaction to determine the optimal stopping point?

A3: Monitoring the reaction is crucial to avoid over-running it and promoting byproduct formation. Here are two effective methods:

-

Acid Value Titration: This is a classic and reliable method. Periodically, a small aliquot of the reaction mixture is withdrawn and titrated with a standardized solution of potassium hydroxide (KOH) to determine the amount of unreacted undecanoic acid. The reaction is considered complete when the acid value drops below a predetermined threshold (e.g., <10 mg KOH/g).[3]

-

Water Collection: When using a Dean-Stark apparatus, you can monitor the volume of water collected. The reaction is nearing completion when the rate of water collection significantly slows down or stops, and the total volume collected approaches the theoretical amount (1 mole of water per mole of undecanoic acid).

-

Chromatographic Analysis (TLC/HPLC): For more precise monitoring, Thin-Layer Chromatography (TLC) can provide a qualitative assessment of the consumption of starting material and the formation of the product. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is an excellent technique. A reverse-phase HPLC method with a C18 column, using a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid, can effectively separate the starting materials, product, and byproducts.[6][7]

III. Frequently Asked Questions (FAQs)

Q: Is a catalyst necessary for this reaction?

A: Not necessarily for direct amidation at high temperatures (150-180°C). The thermal energy is often sufficient to drive the reaction, provided water is removed efficiently.[1][2] However, catalysts can be used to lower the required reaction temperature and potentially improve selectivity. Options include:

-

Enzymatic Catalysts: Lipases, such as Candida antarctica lipase (Novozym 435), can catalyze the reaction under much milder conditions (e.g., 50-70°C), which can prevent the formation of temperature-induced byproducts.[8][9]

-

Acid/Base Catalysts: While catalysts like sodium methoxide, NaOH, or orthophosphoric acid are used for similar reactions, they can sometimes promote side reactions.[10][11][12] For high-purity applications, the non-catalyzed thermal route is often preferred to simplify purification.

Q: What is the best method for purifying the final product?

A: The purification strategy depends on the scale of the reaction and the nature of the impurities.

-

For removal of unreacted diethanolamine: A simple washing step with water can be effective, as diethanolamine is water-soluble while the product has limited water solubility.

-

For removal of unreacted undecanoic acid and ester byproducts: Column chromatography on silica gel is a standard laboratory technique. Alternatively, a solvent extraction procedure can be developed.

-

Solvent Removal: After washing or extraction, any remaining solvent can be removed under reduced pressure using a rotary evaporator to yield the purified product.[3]

Q: How should I choose the starting material: undecanoic acid or its methyl ester?

A: Both undecanoic acid and undecanoyl methyl ester can be used as the acyl donor.

-

Undecanoic Acid (Direct Amidation): This is the most direct route. The byproduct is water, which is relatively easy to remove.[1]

-

Undecanoyl Methyl Ester (Amidolysis): This reaction produces methanol as a byproduct.[11] Removing methanol is necessary to drive the reaction forward. This route often requires a basic catalyst like sodium methoxide and may proceed at lower temperatures (e.g., 70-80°C).[11] The choice often comes down to the availability and cost of the starting materials and the desired reaction conditions.

IV. Experimental Protocols

Protocol 1: Non-Catalyzed Direct Amidation of Undecanoic Acid

This protocol is a standard thermal method for synthesizing N,N-Bis(2-hydroxyethyl)undecanamide.

Materials:

-

Undecanoic acid

-

Diethanolamine

-

Reaction vessel (e.g., three-neck round-bottom flask)

-

Heating mantle with temperature controller

-

Dean-Stark apparatus with condenser

-

Nitrogen or Argon inlet

-

Magnetic stirrer

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., Nitrogen) to prevent oxidation at high temperatures.

-

Charging Reactants: To the reaction vessel, add undecanoic acid and diethanolamine in a 1:1.1 molar ratio.

-

Heating: Begin stirring and heat the mixture to 170-180°C.

-

Water Removal: Water will begin to co-distill and collect in the Dean-Stark trap. Continuously remove the water to drive the reaction.

-

Monitoring: Monitor the reaction progress by measuring the acid value of aliquots taken periodically. The reaction is typically complete within 2-4 hours.

-

Completion and Work-up: Once the acid value is below the target threshold, turn off the heat and allow the mixture to cool to room temperature. The crude product can then be purified as needed.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the direct amidation synthesis.

V. Quantitative Data Summary

The following table summarizes key reaction parameters gathered from literature on analogous fatty acid diethanolamide syntheses. These values provide a starting point for optimization.

| Parameter | Typical Range | Rationale & Key Considerations | Source(s) |

| Temperature (Thermal) | 150 - 230°C | Balances reaction rate against thermal degradation and side reactions. Optimal range is often 170-180°C. | [1],[2] |

| Temperature (Enzymatic) | 40 - 70°C | Milder conditions prevent side reactions but require longer reaction times or a solvent. | [13],[5] |

| Molar Ratio (Acid:Amine) | 1:1 to 1:5 | A slight excess of amine can increase the rate. Large excesses complicate purification. | [2],[10] |

| Reaction Time (Thermal) | 1.5 - 4 hours | An optimal time exists before byproduct formation begins to dominate and reduce yield. | [1],[5] |

| Catalyst (Enzymatic) | 5-12% (w/w of acid) | The amount of enzyme impacts the reaction rate. | [5] |

VI. References

-

Sherzod Y. Rakhmanov, Dilshod P. Rakhimov, Jing Xu. (2023). Synthesis and Production Technology of Horse Dea Surfactant by Amidation of Horse Fatty Acids with Diethanolamine. SCIRP. [Link]

-

SIELC Technologies. (2018). Separation of N,N-Bis(2-hydroxyethyl)decanamide on Newcrom R1 HPLC column. [Link]

-

SIELC Technologies. (2018). Separation of N,N-Bis(2-hydroxyethyl)dodecanamide on Newcrom R1 HPLC column. [Link]

-

D. Suhendra, et al. (2019). SYNTHESIS OF FATTY DIETHANOLAMIDE FROM Calophyllum inophyllum L. KERNEL OIL VIA ENZYMATIC REACTION. Rasayan Journal of Chemistry. [Link]

-

RU2637121C1 - Method of producing diethanolamides of fatty acids. Google Patents.

-

Suryani, et al. (2017). Optimization of Enzymatic Synthesis of Oleoyl-Diethanolamide in Solvent-Free System. Rasayan Journal of Chemistry. [Link]

-

Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). University of Windsor. [Link]

-